19-Hydroxypregnenolone 3-acetate

Description

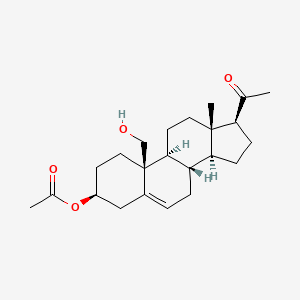

Structure

3D Structure

Properties

CAS No. |

26360-40-7 |

|---|---|

Molecular Formula |

C23H34O4 |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

[(3S,8S,9S,10S,13S,14S,17S)-17-acetyl-10-(hydroxymethyl)-13-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C23H34O4/c1-14(25)19-6-7-20-18-5-4-16-12-17(27-15(2)26)8-11-23(16,13-24)21(18)9-10-22(19,20)3/h4,17-21,24H,5-13H2,1-3H3/t17-,18-,19+,20-,21-,22+,23+/m0/s1 |

InChI Key |

CMXIOZFFEJJBQE-XCXHLKQJSA-N |

SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CO)C |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)CO)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CO)C |

Synonyms |

19-hydroxypregnenolone 3-acetate |

Origin of Product |

United States |

Chemical and Physical Properties of 19 Hydroxypregnenolone 3 Acetate

The specific chemical and physical properties of 19-Hydroxypregnenolone 3-acetate are not extensively detailed in publicly available scientific literature. However, based on its constituent parts—a 19-hydroxypregnenolone core and a 3-acetate group—we can infer certain characteristics.

| Property | Inferred Value/Characteristic |

| Molecular Formula | C23H34O4 |

| Molecular Weight | 374.51 g/mol |

| Structure | A pregnenolone (B344588) molecule with a hydroxyl group at the C19 position and an acetate (B1210297) group at the C3 position. |

| Solubility | Likely to have increased lipophilicity compared to 19-hydroxypregnenolone due to the acetate group, suggesting better solubility in organic solvents and lower solubility in water. ontosight.ai |

| Reactivity | The hydroxyl group at C19 and the ester linkage at C3 are potential sites for metabolic reactions. |

Synthesis and Laboratory Preparation

The laboratory synthesis of 19-Hydroxypregnenolone 3-acetate would logically proceed from its parent compound, pregnenolone (B344588). A common synthetic route involves the acetylation of pregnenolone at the 3-hydroxyl position to form pregnenolone acetate (B1210297). chemicalbook.com This step is typically achieved using acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine. chemicalbook.com The subsequent and more challenging step is the specific hydroxylation at the C19 position.

Achieving regioselective C19-hydroxylation is a known challenge in steroid chemistry. nih.gov While chemical methods exist, they often require multiple steps and may lack high specificity. nih.gov A more efficient and specific approach involves biocatalysis, utilizing enzymes such as specific cytochrome P450 monooxygenases that can perform targeted hydroxylations. acs.orgnih.gov Researchers have successfully used microbial fermentation with engineered host organisms expressing specific P450 enzymes to achieve C19-hydroxylation of steroid substrates. nih.gov Following the C19-hydroxylation of pregnenolone acetate, the desired product, this compound, would be isolated and purified.

Biochemical Pathways and Metabolism

Role as a Potential Intermediate in Steroid Metabolism

Given its structure, 19-Hydroxypregnenolone 3-acetate is likely a metabolic intermediate. The initial deacetylation at the C3 position would yield 19-hydroxypregnenolone. Pregnenolone (B344588) itself is a crucial precursor for the synthesis of numerous steroid hormones. nih.govyoutube.com Following the Δ5 pathway, pregnenolone is converted to 17α-hydroxypregnenolone by 17α-hydroxylase (CYP17A1). wikipedia.orgnih.gov Subsequently, 17α-hydroxypregnenolone can be converted to dehydroepiandrosterone (B1670201) (DHEA). wikipedia.org Alternatively, pregnenolone can be converted to progesterone (B1679170) via the Δ4 pathway. nih.gov The presence of the 19-hydroxyl group on 19-hydroxypregnenolone suggests it could be a substrate for further enzymatic modifications, potentially leading to the formation of other 19-hydroxylated steroid metabolites.

Enzymatic Conversion and Downstream Metabolites

The metabolism of this compound would likely involve several key enzymes:

Esterases: To hydrolyze the 3-acetate group, releasing 19-hydroxypregnenolone.

3β-hydroxysteroid dehydrogenase (3β-HSD): This enzyme would convert the 3β-hydroxyl group of 19-hydroxypregnenolone to a 3-keto group, forming 19-hydroxyprogesterone (B1210570).

17α-hydroxylase/17,20-lyase (CYP17A1): This enzyme could potentially act on 19-hydroxypregnenolone to introduce a hydroxyl group at the C17 position, followed by cleavage of the side chain to produce 19-hydroxylated androgens.

Other Cytochrome P450 enzymes: Further hydroxylations at other positions on the steroid nucleus are possible, leading to a variety of polyhydroxylated pregnane (B1235032) derivatives.

The downstream metabolites would therefore include compounds such as 19-hydroxyprogesterone and potentially 19-hydroxylated androgens and their subsequent derivatives. The specific metabolic fate would depend on the tissue and the complement of steroidogenic enzymes present.

Advanced Analytical Methodologies in 19 Hydroxypregnenolone 3 Acetate Research

Chromatographic Techniques for the Separation and Quantification of 19-Hydroxylated Steroids and Metabolites (HPLC, GC-MS, TLC)

The separation and quantification of 19-hydroxylated steroids from complex biological matrices are routinely achieved through a variety of chromatographic methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are principal techniques in this endeavor.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of steroid hormones and their metabolites. nih.govnih.gov Reversed-phase HPLC, often using C18 columns, is particularly effective for separating steroids with varying polarities. nih.govnih.gov Gradient elution with mobile phases typically composed of methanol-water or acetonitrile-water mixtures allows for the resolution of a wide range of steroid compounds within a single analytical run. nih.govnih.govnih.gov For quantitative analysis, UV detection is commonly employed, with specific wavelengths chosen based on the chromophoric properties of the steroids. For instance, Δ4-pathway steroids can be detected at 254 nm, while Δ5-pathway steroids, which lack the same conjugation, are monitored at 210 nm. nih.gov The sensitivity of HPLC methods can reach the nanogram level, making it suitable for analyzing the low concentrations of steroids often found in biological samples. nih.govnih.gov Furthermore, HPLC can be coupled with fraction collection and subsequent liquid scintillation counting for the quantification of radiolabeled metabolites. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity for steroid analysis, making it a powerful tool for comprehensive steroid profiling. oup.comnih.govnih.gov Due to the low volatility of steroids, a derivatization step is necessary prior to GC analysis to create more volatile and thermally stable compounds. nih.govscispace.com This derivatization also improves chromatographic behavior. scispace.com GC-MS is particularly valuable for identifying and quantifying a large number of steroid metabolites in a single analysis, which is crucial for studying steroid metabolism in detail. oup.comnih.gov The use of tandem mass spectrometry (GC-MS/MS) further enhances specificity and is instrumental in characterizing steroid metabolomes. oup.comnih.gov

Thin-Layer Chromatography (TLC) remains a valuable and cost-effective technique for the qualitative and semi-quantitative analysis of steroids. bioline.org.brscite.aianalis.com.my It allows for the simultaneous analysis of multiple samples and offers flexibility in the choice of stationary and mobile phases to achieve optimal separation. bioline.org.branalis.com.myresearchgate.net Both normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., C18-bonded silica) TLC plates are used, with the choice depending on the polarity of the target steroids. analis.com.myresearchgate.net Various solvent systems, often binary or ternary mixtures, have been developed to separate different classes of steroids. bioline.org.brnih.gov For instance, mixtures of chloroform, acetone, and petroleum ether have been optimized for the separation of androstane (B1237026) isomers. nih.gov Detection is typically achieved by spraying the plate with a reagent that reacts with the steroids to produce colored or fluorescent spots.

Interactive Data Table: Comparison of Chromatographic Techniques for Steroid Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) |

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Partitioning between a liquid mobile phase and a solid stationary phase on a plate. |

| Sample Preparation | Often involves liquid-liquid or solid-phase extraction. | Requires extraction and chemical derivatization to increase volatility. nih.govscispace.com | Minimal sample preparation, often direct spotting of extracts. |

| Separation Efficiency | High | Very High | Moderate |

| Quantification | Good, especially with UV or MS detection. nih.govnih.gov | Excellent, highly sensitive and specific. oup.comnih.gov | Semi-quantitative, can be improved with densitometry. bioline.org.br |

| Throughput | Moderate to High | Lower due to derivatization and longer run times. | High, multiple samples per plate. bioline.org.branalis.com.my |

| Instrumentation Cost | Moderate to High | High | Low |

| Primary Application | Routine quantification and separation of known steroid metabolites. nih.gov | Comprehensive steroid profiling and identification of unknown metabolites. oup.comnih.gov | Rapid screening and qualitative analysis. bioline.org.branalis.com.my |

Application of Isotopic Labeling for Tracing Metabolic Pathways and Elucidating Reaction Mechanisms

Isotopic labeling is an indispensable tool in the study of steroid metabolism, providing a means to trace the fate of precursors and elucidate the intricate mechanisms of enzymatic reactions. By introducing stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into a steroid molecule like pregnenolone (B344588), researchers can follow its conversion to various metabolites, including 19-hydroxypregnenolone and its subsequent products. mssm.edusigmaaldrich.comnih.gov

The use of doubly labeled precursors (e.g., with both ³H and ¹⁴C) can be particularly informative for establishing metabolic patterns. mssm.edu However, it is crucial to be aware of potential isotope effects, where the difference in mass between isotopes can lead to variations in reaction rates. mssm.edu To mitigate misinterpretations due to these effects, experiments can be repeated with the isotopic labels reversed on the precursor molecules. mssm.edu

Stable isotope-labeled steroids serve as ideal internal standards in quantitative mass spectrometry-based assays. sigmaaldrich.com Their physicochemical properties are nearly identical to the unlabeled analytes, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation. sigmaaldrich.com This co-elution and co-ionization minimize variations and improve the accuracy and precision of quantification. sigmaaldrich.com The mass shift introduced by the isotopic label allows for clear differentiation between the analyte and the internal standard in the mass spectrometer. sigmaaldrich.com

The choice of isotope and labeling position is critical. For instance, to avoid issues with H/D exchange, which can lead to false positives, using a standard with a non-exchangeable label, such as ¹³C, is preferable. sigmaaldrich.com Cambridge Isotope Laboratories, Inc. is a leading producer of a wide variety of stable isotope-labeled compounds, including steroids, for research applications. isotope.com

Spectrometric Methods for Precise Structural Elucidation of Synthetic Intermediates and Biological Metabolites

Spectrometric techniques are paramount for the unambiguous structural identification of novel synthetic steroid intermediates and metabolites isolated from biological systems. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods employed for this purpose.

Mass Spectrometry (MS) , particularly when coupled with chromatographic separation (LC-MS or GC-MS), provides crucial information about the molecular weight and fragmentation patterns of steroids. slideshare.netnih.govresearchgate.net Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for LC-MS analysis of steroids. researchgate.net Tandem mass spectrometry (MS/MS) is especially powerful for structural elucidation. nih.govresearchgate.net By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, detailed structural information can be obtained. nih.gov The fragmentation patterns are highly dependent on the steroid's structure, including the position of hydroxyl groups, double bonds, and other functional groups. nih.gov This allows for the differentiation of isomers and the identification of metabolic modifications. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it an essential tool for the complete structural elucidation of steroids. slideshare.netresearchgate.netslideshare.net One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule. researchgate.net For instance, the proton NMR spectrum reveals the chemical environment of each hydrogen atom, while the ¹³C NMR spectrum provides information about the carbon skeleton. researchgate.net Two-dimensional techniques help to establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy can provide preliminary structural information based on the presence of chromophores, such as conjugated double bonds, within the steroid nucleus. slideshare.netslideshare.net While not as structurally informative as MS or NMR, it is a simple and rapid technique that can be used to confirm the presence of certain structural motifs. slideshare.netslideshare.net

Utilization of In Vitro and Ex Vivo Model Systems for Comprehensive Steroid Metabolism Studies (e.g., Tissue Homogenates, Cell Cultures, Perfused Organs)

To investigate the metabolism of 19-hydroxypregnenolone 3-acetate and other steroids in a controlled environment, researchers utilize a variety of in vitro and ex vivo model systems. These models allow for the study of specific metabolic pathways and the identification of the enzymes and tissues involved in steroid conversion.

In Vitro Models:

Tissue Homogenates: Homogenates of steroidogenic tissues, such as the adrenal glands, gonads, and placenta, provide a simple system containing the necessary enzymes for steroid metabolism. nih.govmdpi.com By incubating the steroid of interest with these homogenates and analyzing the products, researchers can identify potential metabolic conversions.

Cell Cultures: Cultured cells, such as human epidermal keratinocytes or cells from steroidogenic tissues, offer a more defined system for studying steroid metabolism. nih.govfao.org Cell lines, like the human choriocarcinoma JEG-3 cells, are also used to investigate the regulation of steroidogenic enzymes. frontiersin.org These models allow for the examination of cellular uptake, metabolism, and the effects of various factors on these processes.

Isolated Mitochondria and Microsomes: Subcellular fractions, such as mitochondria and microsomes, can be used to study the activity of specific steroidogenic enzymes. nih.gov For example, the conversion of cholesterol to pregnenolone by the cholesterol side-chain cleavage enzyme (P450scc) occurs in the mitochondria. nih.gov

Ex Vivo Models:

Perfused Organs: The perfusion of isolated organs, such as the adrenal gland or placenta, allows for the study of steroid metabolism in a more physiologically relevant context. nih.govfrontiersin.org This model maintains the tissue architecture and cell-cell interactions, providing a more accurate representation of in vivo processes. mdpi.com For example, perfused bovine adrenals have been used to study the role of progesterone (B1679170) in corticosteroidogenesis. nih.gov

Tissue Slices and Explants: Small pieces of tissue can be cultured for a period of time to study steroid metabolism. frontiersin.org This approach preserves the local microenvironment of the cells within the tissue.

Interactive Data Table: Overview of Model Systems for Steroid Metabolism Studies

| Model System | Description | Advantages | Limitations | Key Applications |

| Tissue Homogenates | Disrupted tissue containing a mixture of enzymes and cellular components. mdpi.com | Simple to prepare; contains a full complement of enzymes. | Loss of cellular and tissue architecture; potential for non-physiological reactions. | Initial screening of metabolic pathways. |

| Cell Cultures | Isolated cells grown in a controlled environment. nih.govfao.org | High degree of control; allows for mechanistic studies. | May not fully represent the in vivo environment; potential for dedifferentiation. | Studying cellular uptake and metabolism; investigating enzyme regulation. frontiersin.org |

| Perfused Organs | Intact organ maintained with a nutrient-rich solution. nih.govfrontiersin.org | Preserves tissue architecture and cell-cell interactions; more physiologically relevant. mdpi.com | Technically challenging; limited viability. | Studying organ-specific metabolism and transport. |

| Tissue Slices/Explants | Small pieces of intact tissue cultured in vitro. frontiersin.org | Maintains the local microenvironment. | Limited long-term viability; diffusion limitations. | Investigating local steroid metabolism and paracrine signaling. |

Future Directions and Emerging Research Avenues for 19 Hydroxypregnenolone 3 Acetate Studies

Exploration of Novel Enzymatic Transformations and Undiscovered Metabolic Fates

The metabolism of steroids is a complex network of enzymatic reactions, primarily orchestrated by cytochrome P450 (P450) enzymes. wikipedia.org While the principal pathways are well-documented, the metabolic fate of less common steroids like 19-hydroxypregnenolone 3-acetate remains an area ripe for investigation. Future research will likely focus on identifying and characterizing novel enzymes capable of modifying this specific substrate.

Hydroxylation at the C19 position is a challenging yet crucial transformation for producing bioactive steroids. rsc.org For instance, the aromatase enzyme complex catalyzes three successive hydroxylations of androgens to produce estrogens, with 19-hydroxy steroids formed as key intermediates. nih.govnih.gov These intermediates, such as 19-hydroxyandrostenedione (19-OH AD), are not merely short-lived precursors; they can dissociate from the enzyme and accumulate in tissues, suggesting they may have their own biological activities. nih.govnih.gov This opens the possibility that this compound could be a substrate for further enzymatic modification, leading to as-yet-undiscovered metabolites with unique functions.

Recent advancements in biocatalysis have identified specific P450 enzymes, such as one from the fungus Thanatephorus cucumeris, that can efficiently perform C19-hydroxylation on steroid scaffolds. rsc.orgnih.gov The exploration of microbial enzymes and enzymes from diverse non-human organisms could reveal novel transformation pathways for this compound, including further hydroxylations, oxidations, or conjugations.

Table 1: Potential Enzymatic Transformations for Future Study

| Enzyme Class | Potential Transformation on this compound | Significance |

| Cytochrome P450s | Additional hydroxylations at other positions, oxidation of the 19-hydroxyl group. | Generation of novel, potentially bioactive, steroid derivatives. |

| Hydroxysteroid Dehydrogenases (HSDs) | Oxidation/reduction of the 3-hydroxyl group (after de-acetylation). rsc.org | Altering receptor binding affinity and biological activity. |

| Sulfotransferases/Glucuronosyltransferases | Conjugation at hydroxyl groups. | Modifying solubility, transport, and clearance of the steroid. |

| Esterases | Removal of the 3-acetate group. | Conversion to 19-hydroxypregnenolone, potentially altering its metabolic pathway. |

Development of Advanced Synthetic Strategies for Architecturally Complex 19-Hydroxylated Steroid Derivatives

Future research will focus on developing more advanced and efficient synthetic strategies. These include:

Remote Functionalization : This approach utilizes the three-dimensional structure of the steroid to direct a reactive species to a remote, unactivated C-H bond. For example, a method involving a 6β-OH group has been used to achieve radical hydrogen atom transfer to the C19-methyl group, enabling its hydroxylation. nih.gov

Biocatalytic Synthesis : Leveraging the high regioselectivity and stereoselectivity of enzymes offers a powerful alternative to classical chemistry. rsc.org The use of whole-cell biotransformation or purified enzymes, like the P450s from T. cucumeris, can provide direct and scalable access to 19-hydroxylated steroids. rsc.orgnih.gov Future work will involve enzyme engineering and optimization of fermentation conditions to improve yields and broaden the substrate scope. nih.gov

Flow Chemistry and Photochemistry : These modern synthetic tools can offer improved control over reaction conditions, enhance safety, and enable novel transformations that are difficult to achieve in batch processes.

Table 2: Comparison of Synthetic Strategies for 19-Hydroxylated Steroids

| Strategy | Advantages | Challenges |

| Traditional Multi-Step Chemical Synthesis | Well-established principles. | Low efficiency, harsh conditions, requires protecting groups. nih.govrsc.org |

| Remote C-H Activation/Functionalization | Access to unactivated positions, fewer steps. nih.gov | Requires specific directing groups, can have moderate yields. nih.gov |

| Biocatalysis (Enzymatic Synthesis) | High regioselectivity and stereoselectivity, mild conditions, scalable. rsc.orgnih.gov | Enzyme discovery and optimization, substrate specificity, downstream purification. nih.gov |

Elucidating Undiscovered Biological Roles and Mechanisms in Non-Human Organisms and Cellular Models

While 19-hydroxylated androgens have been implicated in processes like sperm motility and hypertension, the specific biological roles of this compound are virtually unknown. nih.govnih.gov Future research must focus on systematic screening and mechanistic studies in relevant biological systems.

The use of non-human organisms and specialized cellular models will be critical. Large animal models, such as pigs, are considered nearly ideal for studying adrenal gland diseases due to their anatomical and physiological similarities to humans, including identical end-products of steroidogenesis. nih.gov Such models could be used to investigate the systemic effects of exogenously administered this compound.

Furthermore, specific cell lines, such as human adrenal NCI-H295R cells or primary adrenal cells from various species, can be employed to study the compound's effect on steroidogenic pathways and gene expression. nih.gov For example, studies on 19-OH AD suggest it may act as a potent agonist for the olfactory receptor OR51E2, which could be involved in sperm chemotaxis. nih.gov Similar receptor-ligand interactions could be explored for this compound using appropriate cellular models.

Table 3: Potential Research Areas and Corresponding Models

| Potential Biological Role | Non-Human Organism/Cellular Model | Research Focus |

| Modulation of Steroidogenesis | Pig, Spiny Mouse, NCI-H295R cells. nih.govnih.gov | Investigate if the compound alters the production of cortisol, aldosterone, or androgens. |

| Neuroactivity | Rat or mouse models, primary neuronal cultures. | Assess effects on neuronal function, behavior, and potential as a neurosteroid. nih.gov |

| Reproductive Function | Animal models (e.g., rodents, pigs), sperm motility assays, ovarian cell cultures. nih.govnih.gov | Examine effects on fertility, sperm function, and ovarian hormone production. |

| Cardiovascular Effects | Spontaneously hypertensive rat models. | Explore potential roles in blood pressure regulation, as suggested for other 19-hydroxysteroids. nih.gov |

High-Throughput Screening Approaches for Identifying Novel Ligands of Steroid Receptors and Modulators of Steroidogenic Enzymes

To accelerate the discovery of the biological targets of this compound, high-throughput screening (HTS) methodologies are indispensable. These techniques allow for the rapid testing of a compound against a large number of biological targets.

Future research can employ several HTS strategies:

Receptor Binding and Activity Assays : Cell-based reporter assays can be used to screen this compound for agonist or antagonist activity against a panel of nuclear steroid receptors (e.g., glucocorticoid, mineralocorticoid, androgen, estrogen, and progesterone (B1679170) receptors). researchgate.net

Enzyme Inhibition/Modulation Assays : HTS can be used to determine if the compound inhibits or modulates the activity of key steroidogenic enzymes, such as CYP17A1, CYP21A2, or aromatase. nih.govnih.gov

Affinity Mass Spectrometry : This advanced technique can identify direct binding interactions between a compound and a target protein from complex mixtures, such as cell membranes expressing specific receptors, allowing for the unbiased discovery of both orthosteric and allosteric ligands. rsc.org

Table 4: High-Throughput Screening (HTS) Approaches

| HTS Method | Target | Objective |

| Cell-Based Reporter Gene Assays | Nuclear Steroid Receptors (GR, MR, AR, ER, PR). researchgate.net | Identify agonist or antagonist activity. |

| Enzymatic Activity Assays | Steroidogenic Enzymes (e.g., Aromatase, CYPs). nih.gov | Discover potential modulators of steroid synthesis. |

| Affinity Mass Spectrometry | G Protein-Coupled Receptors (GPCRs), other membrane proteins. rsc.org | Unbiased identification of novel protein targets. |

| Thermal Shift Assays | Purified Proteins. | Screen for direct binding and stabilization of target proteins. |

Computational and In Silico Modeling of 19-Hydroxylated Steroid Interactions and Pathways

Computational chemistry and bioinformatics offer powerful tools to predict and rationalize the behavior of steroid molecules, guiding and complementing experimental research. In silico modeling can provide insights into how the specific stereochemistry and electronic properties of this compound influence its interactions and metabolic fate.

Key computational approaches for future studies include:

Molecular Docking : This technique can predict the binding pose and affinity of this compound within the ligand-binding pockets of various steroid receptors and enzymes. This can help prioritize experimental testing and explain observed biological activities.

Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the steroid-protein complex over time, revealing how the ligand affects the conformational stability and dynamics of its target protein.

Quantum Mechanics (QM) Calculations : Methods like Density Functional Theory (DFT) can be used to calculate the energetics of enzymatic reactions, helping to understand the feasibility of proposed metabolic transformations. nih.gov

These computational studies, when combined with empirical data from HTS and functional assays, will provide a comprehensive, multi-scale understanding of the role of this compound in biology.

Q & A

Q. What analytical methods are recommended for structural characterization of 19-hydroxypregnenolone 3-acetate?

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming the structure of this compound. For example, H NMR can resolve stereochemical details, such as distinguishing between chemically equivalent methyl groups in 3-acetate derivatives, as demonstrated in studies on pregnenolone 3-acetate analogs . X-ray crystallography may also be used for absolute configuration determination if crystalline forms are obtainable.

Q. How can microbial metabolism studies inform the stability of this compound?

Microbial models, such as Botrytis cinerea, can reveal metabolic pathways for 3-acetate derivatives. For instance, GFP reporter systems under promoter control (e.g., Bccpdh) and UPLC-QTOF metabolomics can track compound degradation and identify oxidized metabolites. Researchers should note that metabolic outcomes may vary by organism; capsidiol 3-acetate was oxidized via distinct pathways in B. cinerea without forming expected derivatives .

Q. What statistical approaches are suitable for preliminary pharmacological studies of 3-acetate derivatives?

Non-parametric tests, such as the Mann-Whitney U-test for intergroup comparisons and the Wilcoxon test for paired data, are robust for small-sample studies. These methods were validated in adaptogenic activity assays for ecdysterone 3-acetate, accommodating non-normal data distributions .

Advanced Research Questions

Q. How can researchers design in vivo experiments to evaluate the bioactivity of this compound?

Use athymic mouse models with xenografted cancer cells (e.g., SKOV3 ovarian cancer) to assess antitumor efficacy. Dose-response studies (e.g., 10–40 mg/kg) with daily intraperitoneal injections over 19 days, combined with tumor weight/volume measurements and body weight monitoring, provide reproducible results. Include positive controls (e.g., cisplatin) and vehicle-treated groups to validate experimental sensitivity .

Q. What strategies address contradictory data in microbial metabolism studies of 3-acetate derivatives?

Cross-validation using multiple analytical techniques (e.g., GFP reporters, LC-MS) and organism models is essential. For example, B. cinerea metabolized capsidiol 3-acetate into unexpected oxidized forms, contradicting predictions from homologous enzymes. Researchers should test alternative pathways (e.g., cytochrome P450 systems) and validate findings in genetically modified strains .

Q. How should researchers validate analytical methods for quantifying 19-hydroxyprenolone 3-acetate in biological matrices?

Follow FDA/ICH guidelines for method validation:

- Linearity : Achieve over a concentration range (e.g., 1–100 µg/mL).

- Accuracy/Precision : Intraday/interday accuracy ≤15% deviation, precision ≤20% RSD.

- Specificity : Resolve peaks from matrix interferents using UPLC-QTOF with high mass accuracy (<5 ppm) .

Q. What are best practices for presenting and analyzing complex datasets in studies of 3-acetate derivatives?

- Raw Data : Store large datasets (e.g., NMR spectra, metabolomics profiles) in appendices.

- Processed Data : Include key tables/graphs in the main text (e.g., dose-response curves, metabolite abundance).

- Statistical Clarity : Justify test choices (e.g., ANOVA vs. non-parametric tests) and report effect sizes with confidence intervals. Use software (e.g., Statistica, R) for reproducibility .

Methodological Considerations

Q. How can mitochondrial mechanisms be investigated for 3-acetate derivatives with apoptotic activity?

Measure mitochondrial transmembrane potential (ΔΨm) using JC-1 dye and reactive oxygen species (ROS) via DCFH-DA fluorescence. For compounds like oleanolic acid 3-acetate, ROS-independent ΔΨm collapse was observed, necessitating complementary assays (e.g., caspase-3 activation, Bcl-2/Bax ratios) to confirm apoptosis pathways .

Q. What promoter analysis techniques identify regulatory elements for 3-acetate-responsive genes?

Use luciferase reporter assays with truncated promoter sequences (e.g., 250 bp upstream of Bccpdh) to locate cis-elements. Site-directed mutagenesis and EMSA can validate transcription factor binding sites. Time-course experiments (e.g., 2–24 hr post-treatment) track dynamic expression changes .

Q. How to optimize synthetic routes for this compound analogs?

Employ Grignard reactions for stereoselective acetate group introduction, as shown in pregnenolone 3-acetate synthesis (91% yield). Deuterated reagents and chiral chromatography can resolve enantiomeric impurities, while H NMR quantifies diastereomer ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.